5-((3,4-Difluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((3,4-Difluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3,4-difluorophenyl group, a 1,4-dioxa-8-azaspiro[4.5]decan moiety, and a hydroxyl group at position 4. Its structural complexity arises from:
- Thiazolo-triazole backbone: This fused bicyclic system is associated with diverse biological activities, including enzyme inhibition and antimicrobial properties .
- Spirodioxa-azaspirodecane ring: This spirocyclic system introduces conformational rigidity, which may influence binding specificity and reduce off-target effects .
The compound’s design reflects a balance between hydrophobic (fluorophenyl, spiro ring) and hydrophilic (hydroxyl) elements, suggesting applications in central nervous system (CNS) or antimicrobial therapeutics.
Properties
IUPAC Name |
5-[(3,4-difluorophenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O3S/c1-11-22-18-25(23-11)17(26)16(29-18)15(12-2-3-13(20)14(21)10-12)24-6-4-19(5-7-24)27-8-9-28-19/h2-3,10,15,26H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKHNVQQOHCBJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCC5(CC4)OCCO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3,4-Difluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 422.5 g/mol. The structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 869343-30-6 |
Research indicates that compounds similar to this one often interact with specific receptors in the body. Notably, the σ1 receptor has been identified as a significant target for many derivatives of the 1,4-dioxa-8-azaspiro structure. Studies show that ligands binding to the σ1 receptor can modulate neurotransmitter release and exhibit neuroprotective effects .
Antitumor Activity
Preliminary studies suggest that this compound may exhibit antitumor activity . For instance, in vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. This is attributed to its interaction with σ1 receptors, which are implicated in cancer cell survival and proliferation pathways.
Neuroprotective Effects
The compound has also shown potential neuroprotective effects in animal models. By modulating σ1 receptor activity, it may help protect against neurodegeneration associated with conditions such as Alzheimer's disease.
Case Studies and Research Findings
- In Vitro Studies : A study published in PubMed reported that derivatives of similar structures showed high affinity for σ1 receptors (K(i) values around 5.4 nM), indicating potential for therapeutic applications in neurodegenerative diseases .
- Tumor Imaging : Another research highlighted the use of radiolabeled versions of related compounds for tumor imaging via PET scans, demonstrating specific accumulation in tumor tissues . This suggests that the compound could be useful not only therapeutically but also diagnostically.
- Pharmacological Profiling : A detailed pharmacological profiling indicated that compounds with similar scaffolds possess diverse biological activities ranging from anti-inflammatory to anticancer properties .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
